N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N'-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex molecule featuring a 1,2,3-thiadiazole core substituted with a 4-methyl group and a piperidine moiety. The piperidin-4-ylmethyl bridge connects the thiadiazole-carbonyl group to a conformationally constrained 1-azatricyclic system, which includes a fused tricyclic scaffold with a 2-oxo functional group.
Properties
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O4S/c1-13-18-11-17(10-16-4-3-7-30(19(16)18)23(13)33)26-22(32)21(31)25-12-15-5-8-29(9-6-15)24(34)20-14(2)27-28-35-20/h10-11,13,15H,3-9,12H2,1-2H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSSVFYJQJMPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4CCN(CC4)C(=O)C5=C(N=NS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is then reacted with piperidin-4-ylmethylamine to form the intermediate. This intermediate is further reacted with 3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-ylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-{3-methyl-2-oxo-1-azatricyclo[631
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include:
1,2,3-Thiadiazole carbohydrazides (e.g., 4-methyl-N’-(3-alkyl-2r,6cdiarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides): These derivatives, synthesized by Paulrasu et al. (2014), share the 1,2,3-thiadiazole core and piperidine substituents. They exhibited antimicrobial activity (MIC: 2–8 µg/mL against E. coli and C. albicans) and antioxidant activity (IC₅₀: 12–25 µM in DPPH assays) .
1,3,4-Thiadiazole derivatives : Synthesized from pyrazole and nitrophenyl precursors, these compounds demonstrated superior antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others in potency .
SAHA-like phytocompounds : While structurally distinct, aglaithioduline (a phytocompound with ~70% similarity to SAHA) highlights the utility of Tanimoto coefficient-based similarity indexing for predicting bioactivity, a method applicable to the target compound .
Computational and Docking Comparisons
- Similarity Metrics: The target compound’s structural complexity limits direct Tanimoto coefficient-based comparisons. However, Morgan fingerprinting (radius = 2) and Murcko scaffold analysis could quantify its similarity to known bioactive thiadiazoles, as demonstrated in marine alkaloid docking studies .
- Docking Affinity: Minor structural changes (e.g., substitution on the thiadiazole or piperidine) significantly alter binding affinities. For example, in ROCK1 kinase inhibitors, small modifications in chemical motifs led to variability in docking scores (–9.2 to –6.8 kcal/mol), emphasizing the need for scaffold-specific evaluations .
Biological Activity
The compound N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic molecule notable for its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The presence of a thiadiazole moiety is particularly significant, as thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂S |
| Molecular Weight | 381.47 g/mol |
| Structural Features | Thiadiazole ring, piperidine moiety |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit significant inhibition against various bacterial strains and fungi. For instance:
- In vitro studies have shown that similar thiadiazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated the following:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : It is believed to disrupt the cell cycle and promote apoptosis through mitochondrial pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Da Silva et al. evaluated the antimicrobial activity of several thiadiazole derivatives, including those structurally similar to our compound. The results indicated that these derivatives exhibited potent activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating significant efficacy compared to standard antibiotics.
Study 2: Anticancer Properties
In another study focusing on the anticancer effects of thiadiazole derivatives, it was found that compounds similar to this compound showed:
- IC50 values indicating effective inhibition of cell growth at concentrations below 20 µM in several cancer cell lines.
This suggests promising therapeutic potential in oncology.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence suggests that it can cause G2/M phase arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
